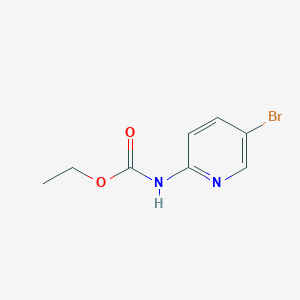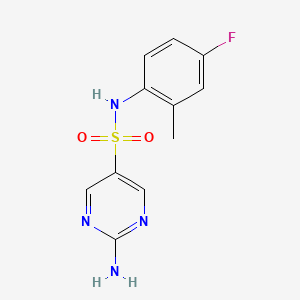
Ethyl (5-bromopyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-bromopyridin-2-yl)carbamate, also known as EBP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a variety of biological effects. In
Mecanismo De Acción
Ethyl (5-bromopyridin-2-yl)carbamate is a potent inhibitor of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTPs, Ethyl (5-bromopyridin-2-yl)carbamate can enhance the activity of signaling pathways that are important for cell growth and survival. In addition, Ethyl (5-bromopyridin-2-yl)carbamate has been shown to inhibit the activity of certain enzymes that are involved in the regulation of the immune system.
Biochemical and Physiological Effects:
Ethyl (5-bromopyridin-2-yl)carbamate has been shown to have a variety of biochemical and physiological effects. It can enhance the activity of signaling pathways that are important for cell growth and survival, and it can also inhibit the activity of enzymes that are involved in the regulation of the immune system. In addition, Ethyl (5-bromopyridin-2-yl)carbamate has been shown to have anti-inflammatory effects and to enhance the immune response to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl (5-bromopyridin-2-yl)carbamate in lab experiments is its potency as a PTP inhibitor. This allows researchers to study the effects of PTP inhibition on cellular signaling pathways and to investigate the role of PTPs in various biological processes. However, one limitation of using Ethyl (5-bromopyridin-2-yl)carbamate is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on Ethyl (5-bromopyridin-2-yl)carbamate. One area of interest is the development of more potent and selective PTP inhibitors. Another area of interest is the investigation of the role of PTPs in various disease states, including cancer and autoimmune disorders. In addition, there is a need for further research on the potential toxicity of Ethyl (5-bromopyridin-2-yl)carbamate and other PTP inhibitors, as well as their potential use as therapeutic agents.
In conclusion, Ethyl (5-bromopyridin-2-yl)carbamate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have a variety of biological effects. While there are some limitations to its use, Ethyl (5-bromopyridin-2-yl)carbamate has the potential to be a valuable tool for investigating the role of PTPs in various biological processes and disease states. Further research is needed to fully understand the potential of Ethyl (5-bromopyridin-2-yl)carbamate and other PTP inhibitors as therapeutic agents.
Métodos De Síntesis
The synthesis of Ethyl (5-bromopyridin-2-yl)carbamate involves the reaction of 5-bromopyridin-2-amine with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure Ethyl (5-bromopyridin-2-yl)carbamate. This method has been used successfully in many laboratories and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
Ethyl (5-bromopyridin-2-yl)carbamate has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to inhibit the growth of cancer cells and to enhance the immune response to tumors. In addition, Ethyl (5-bromopyridin-2-yl)carbamate has been used to study the role of PTPs in the nervous system and to investigate the mechanisms of synaptic transmission.
Propiedades
IUPAC Name |
ethyl N-(5-bromopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKTUPAXGHJDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-bromopyridin-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)
![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B7561341.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)

![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)